Trifluperidol

Descripción general

Descripción

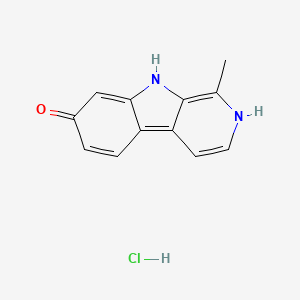

Trifluperidol is a typical antipsychotic belonging to the butyrophenone chemical class. It was discovered at Janssen Pharmaceutica in 1959 and is known for its high potency and severe side effects, including tardive dyskinesia and other extrapyramidal effects . This compound is primarily used in the treatment of psychoses, including mania and schizophrenia .

Aplicaciones Científicas De Investigación

Trifluperidol has several scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of butyrophenone derivatives.

Biology: Researchers use this compound to investigate the effects of dopamine receptor antagonists on cellular processes.

Medicine: It is used to study the treatment of psychoses, including schizophrenia and mania.

Industry: this compound’s synthesis and production methods are of interest for developing efficient manufacturing processes for antipsychotic drugs.

Safety and Hazards

Trifluperidol is toxic if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it is recommended to immediately call a poison center, rinse mouth, and dispose of contents/container to an approved waste disposal plant .

Relevant Papers

- A paper titled “A New Butyrophenone: this compound a Psychiatric Evaluation in a Pediatric Setting” discusses the use of this compound in controlling behavioural disorders in disturbed children without impairing mental alertness .

- Another paper titled “A Double Blind Comparison of this compound and Trifluoperazine in Chronic Schizophrenic Patients” compares this compound with Trifluoperazine in the treatment of chronic schizophrenic patients .

- A recent paper titled “Reappraisal of this compound against Nsp3 as a potential therapeutic for novel COVID-19: a molecular docking and dynamics study” investigates the potential therapeutic use of this compound against novel COVID-19 .

Mecanismo De Acción

Trifluperidol exerts its effects by antagonizing dopamine receptors in the brain, particularly the D2 receptors . This action reduces the activity of dopaminergic neurons, which is believed to alleviate symptoms of psychosis. Additionally, this compound may affect other neurotransmitter systems, contributing to its overall pharmacological profile .

Análisis Bioquímico

Biochemical Properties

Trifluperidol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine receptor antagonist, particularly targeting the D2 receptors. This interaction inhibits the action of dopamine, a neurotransmitter involved in mood regulation, cognition, and motor control. By blocking dopamine receptors, this compound helps alleviate symptoms of psychosis .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s antagonistic action on dopamine receptors affects the downstream signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects contribute to the therapeutic benefits of this compound in managing psychotic disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine receptors. By binding to the D2 receptors, this compound inhibits the action of dopamine, preventing its binding and subsequent activation of the receptor. This inhibition leads to a decrease in dopamine-mediated signaling, which is associated with the reduction of psychotic symptoms. Additionally, this compound may also interact with other neurotransmitter receptors, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including severe extrapyramidal symptoms and potential neurotoxicity. Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, while higher doses lead to increased risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes. These metabolic processes result in the formation of metabolites, which may have different pharmacological properties compared to the parent compound. This compound’s effects on metabolic flux and metabolite levels are essential considerations in understanding its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target sites in the central nervous system. The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific tissues. These interactions influence the compound’s pharmacokinetics and contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with dopamine receptors and other biomolecules. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its pharmacological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .

Métodos De Preparación

The synthesis of Trifluperidol involves several key steps:

Grignard Reaction: The reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride produces 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.

Catalytic Hydrogenation: This step removes the benzyl protecting group, yielding 4-(3-(trifluoromethyl)phenyl)-4-piperidinol.

Alkylation: The final step involves alkylation with 4-chloro-4’-fluorobutyrophenone, completing the synthesis of this compound.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Trifluperidol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its pharmacological properties.

Reduction: Reduction reactions can affect the compound’s stability and reactivity.

Substitution: Common reagents for substitution reactions include halogens and other electrophiles, which can replace specific functional groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Trifluperidol is similar to other butyrophenone derivatives, such as haloperidol and droperidol. it is considerably more potent by weight and causes more severe side effects . The unique trifluoromethyl group in this compound’s structure contributes to its high potency and distinct pharmacological properties.

Similar Compounds

Haloperidol: Another butyrophenone antipsychotic with similar properties but lower potency.

Droperidol: Used primarily as an antiemetic and sedative, with a different side effect profile.

Fluphenazine: A phenothiazine antipsychotic with a different chemical structure but similar therapeutic uses.

Propiedades

IUPAC Name |

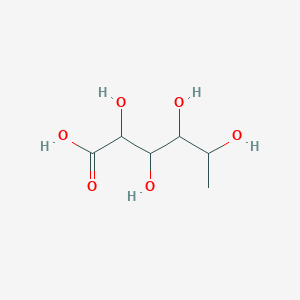

1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMXUUPHFNMNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023703 | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749-13-3 | |

| Record name | Trifluperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8869Q7R8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Trifluperidol?

A1: this compound primarily acts as a dopamine (D2) receptor antagonist. [, , ] This means it binds to the D2 receptor, preventing dopamine from binding and exerting its effects.

Q2: Does this compound interact with other receptors in the brain?

A2: Research suggests this compound can also interact with other neurotransmitter systems, including:

- N-methyl-D-aspartate (NMDA) receptors: Studies show this compound acts as a subtype-selective NMDA receptor antagonist, particularly at the NR1a/NR2B subtype. []

- β-adrenergic receptors: this compound has demonstrated an inhibitory effect on β-adrenergic receptors and coupled adenylate cyclase activity. [] This adrenolytic effect may contribute to some of its side effects.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C22H23F4NO2 and a molecular weight of 413.41 g/mol.

Q4: What spectroscopic techniques have been used to characterize this compound?

A4: Several spectroscopic methods have been employed for this compound analysis, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR has been particularly useful in studying the interaction of this compound with cyclodextrins, revealing information about binding sites and affinities. []

- Mass Spectrometry (MS): MS techniques, particularly in combination with Gas Chromatography (GC-MS), have been utilized to quantify this compound levels in biological samples, such as plasma. []

- Fluorescence Spectroscopy: this compound exhibits fluorescence under specific conditions, and this property has been investigated for potential analytical applications. []

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A5: While the provided research doesn't offer a detailed ADME profile for this compound, some insights are available:

Q6: What preclinical models have been used to investigate the effects of this compound?

A6: Various animal models have been employed to study this compound's effects, including:

- Rodent models of catalepsy: These models assess the cataleptic potential of this compound, a common side effect of antipsychotic drugs. Studies have shown varying degrees of sensitivity to this compound-induced catalepsy across different rat strains, suggesting a role of genetic factors. [, ]

- Rodent models of intestinal motility: this compound's impact on intestinal motility has been studied in cats. Findings suggest this compound can increase intestinal tone and motility, and this effect is enhanced when combined with the β-blocker Practolol. []

- Rabbit models of ocular hypertension: Research indicates this compound can lower intraocular pressure in rabbits, potentially by improving ocular blood flow. [, ] This finding suggests this compound might have therapeutic potential in treating glaucoma, but further research is needed.

Q7: What clinical studies have been conducted on this compound?

A7: The provided research mentions several clinical trials evaluating this compound's efficacy as an antipsychotic drug, particularly in comparison to Chlorpromazine.

Q8: What are the known side effects of this compound?

A8: As with all antipsychotic medications, this compound can cause side effects. While the provided research doesn't delve into specific side effects, it does mention the following:

- Extrapyramidal symptoms (EPS): These are movement-related side effects common with typical antipsychotic drugs. [, ] The research highlights the need to balance this compound's therapeutic benefits with its potential to induce EPS.

- Lactation: A case report describes a non-pregnant female developing lactation while treated with this compound, suggesting a potential hormonal influence. []

Q9: Are there any known drug interactions with this compound?

A9: The provided research mentions a specific drug interaction:

- β-blockers: Combining this compound with the β-blocker Practolol enhanced its effects on intestinal motility in cats. [] This finding emphasizes the importance of considering potential drug interactions when prescribing this compound.

Q10: What are some areas for future research on this compound?

A10: The provided research highlights several areas for further investigation, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)

![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)

![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)

![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)